1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7ClFN It is characterized by a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, and a nitrile group
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution Reactions:
Nitrile Formation: The nitrile group is introduced via nucleophilic substitution reactions, often using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropanecarbonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile: Contains an additional chlorine atom, potentially altering its chemical behavior and applications.
1-(2-Fluorophenyl)cyclopropanecarbonitrile: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDOQSZNSGSQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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